molecular formula C15H15BrN8 B12240392 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B12240392
M. Wt: 387.24 g/mol
InChI Key: VPEVWUGOZTWBSV-UHFFFAOYSA-N
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Description

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group linked to a bromopyrimidine moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the bromopyrimidine intermediate: This step involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Piperazine coupling: The bromopyrimidine intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form the piperazinyl-pyrimidine derivative.

    Pyrazolyl-pyridazine formation: The final step involves the coupling of the piperazinyl-pyrimidine derivative with a pyrazolyl-pyridazine precursor under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction at specific sites, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide (NaN3), thiourea, or alkoxides, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromopyrimidine and piperazine moieties but lacks the pyrazolyl-pyridazine structure.

    2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol: This compound also contains the bromopyrimidine and piperazine moieties but has an ethanol group instead of the pyrazolyl-pyridazine structure.

Uniqueness

The uniqueness of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine lies in its combination of the pyrazolyl-pyridazine core with the bromopyrimidine and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15BrN8

Molecular Weight

387.24 g/mol

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine

InChI

InChI=1S/C15H15BrN8/c16-12-10-17-15(18-11-12)23-8-6-22(7-9-23)13-2-3-14(21-20-13)24-5-1-4-19-24/h1-5,10-11H,6-9H2

InChI Key

VPEVWUGOZTWBSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=C(C=N4)Br

Origin of Product

United States

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